Bucharaine
Overview
Description
Bucharaine is a naturally occurring alkaloid isolated from the plant Haplophyllum bucharicum. It has the chemical structure 4-(6’-hydroxy-5’-hydroxyisopropylhept-3’-enloxy)quinol-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucharaine can be synthesized through several chemical reactions. One method involves the reaction of quinoline derivatives with specific reagents to form the desired compound. For instance, a mixture of this compound and acetyl chloride can be left for several days to yield the acetylated product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Haplophyllum bucharicum. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Bucharaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound with periodic acid results in the formation of aldehydes and gem-diols .
Common Reagents and Conditions:
Substitution: this compound can react with methyl iodide in methanol to form methylated derivatives.
Major Products:
Scientific Research Applications
Bucharaine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: this compound’s unique structure makes it a subject of study for understanding alkaloid biosynthesis.
Mechanism of Action
Bucharaine is compared with other quinoline derivatives such as skimmianine, folifine, and haplopine. These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound’s unique structure, with its hydroxyisopropylheptenyl side chain, distinguishes it from these related compounds .
Comparison with Similar Compounds
- Skimmianine
- Folifine
- Haplopine
Bucharaine’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIOAMUZKICDN-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416758 | |
Record name | Bucharaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21059-47-2 | |
Record name | Bucharaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21059-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucharaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of bucharaine and where is it found?
A1: this compound is a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum. [, , ] While its full structure elucidation is detailed in the literature [], its molecular formula is C20H23NO3. []
Q2: Can you describe a method for synthesizing this compound?
A2: One synthetic route to this compound involves reacting 4-hydroxy-2-quinolone with geranyl chloride. [] This reaction yields several products, including a geranyl ether intermediate. This intermediate can be selectively hydroxylated and mono-epoxidized to obtain this compound. []
Q3: Has the Claisen rearrangement been studied in the context of this compound?
A3: Yes, the Claisen rearrangement of both this compound and its acetonide derivative has been studied. [] Additionally, mass spectrometry studies have observed Claisen rearrangements occurring with alkoxyquinol-2-ones, which are structurally related to this compound. [, , ]
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